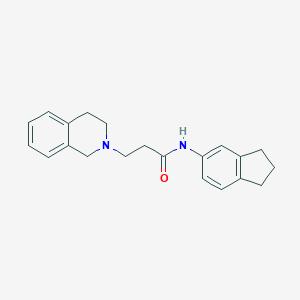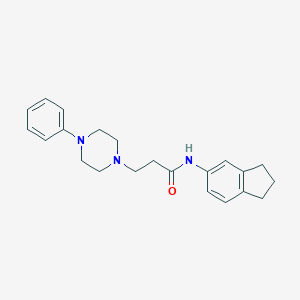![molecular formula C17H25FN2O2S B247212 1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine](/img/structure/B247212.png)
1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine, also known as F13354A, is a compound that has been of interest to scientists due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives, which have been shown to have various pharmacological activities.
Wirkmechanismus
1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine acts as a selective agonist for the sigma-1 receptor. When 1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine binds to the sigma-1 receptor, it induces a conformational change that leads to the activation of downstream signaling pathways. The activation of these pathways can lead to various physiological effects, such as neuroprotection, anti-inflammatory effects, and analgesia.
Biochemical and Physiological Effects:
Studies have shown that 1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine has various biochemical and physiological effects. It has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases, such as rheumatoid arthritis. Additionally, 1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine has been found to have analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine in lab experiments is its high affinity for the sigma-1 receptor. This allows for the selective activation of the sigma-1 receptor without affecting other receptors. Additionally, 1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine has been shown to have good pharmacokinetic properties, which makes it a good candidate for further development as a therapeutic agent.
One limitation of using 1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine in lab experiments is its high cost of synthesis. The synthesis of 1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine requires several steps and expensive reagents, which can make it difficult for some researchers to obtain. Additionally, 1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine has not been extensively studied in humans, which limits our understanding of its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of 1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine. One direction is to further investigate its potential therapeutic applications in animal models of various diseases. Additionally, the development of more cost-effective synthesis methods for 1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine could make it more accessible to researchers. Another direction is to study the potential side effects of 1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine and its safety profile in humans.
Conclusion:
In conclusion, 1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine is a compound that has shown potential therapeutic applications for the treatment of various diseases. Its high affinity for the sigma-1 receptor and selective activation make it a promising candidate for further development as a therapeutic agent. However, more research is needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of 1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine involves the reaction of 1,4-dibromobutane with 4-fluorobenzenesulfonyl chloride and 4-methylpiperidine in the presence of a base. The resulting product is then purified using column chromatography to obtain 1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine in high yield and purity.
Wissenschaftliche Forschungsanwendungen
1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine has been shown to have potential therapeutic applications for the treatment of various diseases. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes. Studies have shown that the activation of the sigma-1 receptor can have neuroprotective, anti-inflammatory, and analgesic effects.
Eigenschaften
Molekularformel |
C17H25FN2O2S |
|---|---|
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
1-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]-4-methylpiperidine |
InChI |
InChI=1S/C17H25FN2O2S/c1-14-6-10-19(11-7-14)16-8-12-20(13-9-16)23(21,22)17-4-2-15(18)3-5-17/h2-5,14,16H,6-13H2,1H3 |
InChI-Schlüssel |
CCWHFSXFOUWOGR-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Kanonische SMILES |
CC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247133.png)

![(3-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B247135.png)
amino]propanamide](/img/structure/B247139.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B247140.png)


![ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperidine-4-carboxylate](/img/structure/B247143.png)

![N-[7-chloro-1-(4-isopropoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B247146.png)
![N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247152.png)
![N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247156.png)
![N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247157.png)
![N-{1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247158.png)